[5-[[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]-methylamino]methyl]furan-2-yl]methanol
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Overview
Description
[5-[[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]-methylamino]methyl]furan-2-yl]methanol is a complex organic compound that features a furan ring, a piperidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]-methylamino]methyl]furan-2-yl]methanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative is introduced to the piperidine ring.
Formation of the Furan Ring: The furan ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization.
Final Assembly: The final step involves coupling the furan ring with the piperidine ring through a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a piperidine alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Piperidine alcohols.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-[[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]-methylamino]methyl]furan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorophenyl group makes it particularly useful in fluorescence-based assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [5-[[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]-methylamino]methyl]furan-2-yl]methanol involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[5-[[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]-methylamino]methyl]furan-2-yl]methanol: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
[5-[[[1-[(2-Bromophenyl)methyl]piperidin-3-yl]-methylamino]methyl]furan-2-yl]methanol: Similar structure but with a bromophenyl group.
Uniqueness
The presence of the fluorophenyl group in [5-[[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]-methylamino]methyl]furan-2-yl]methanol imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs.
Properties
IUPAC Name |
[5-[[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-methylamino]methyl]furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2/c1-21(13-17-8-9-18(14-23)24-17)16-6-4-10-22(12-16)11-15-5-2-3-7-19(15)20/h2-3,5,7-9,16,23H,4,6,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLMNUWHVAWFJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(O1)CO)C2CCCN(C2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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